[4-(4-Chlorobenzene-1-sulfinyl)phenyl](3,4-dimethoxyphenyl)methanone
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Overview
Description
4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone is a complex organic compound characterized by its unique structural features. It contains a chlorobenzene sulfinyl group and a dimethoxyphenyl methanone group, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone typically involves multi-step organic reactions. One common method includes the sulfinylation of 4-chlorobenzene followed by a coupling reaction with 3,4-dimethoxybenzaldehyde. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve advanced techniques such as flash Joule heating, which allows for rapid and efficient synthesis while minimizing energy consumption and byproduct formation . This method is particularly advantageous for scaling up production to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzene-1-sulfonyl)phenylmethanone
- 4-(4-Chlorobenzene-1-sulfinyl)phenylethanone
Uniqueness
Compared to similar compounds, 4-(4-Chlorobenzene-1-sulfinyl)phenylmethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
110258-40-7 |
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Molecular Formula |
C21H17ClO4S |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfinylphenyl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H17ClO4S/c1-25-19-12-5-15(13-20(19)26-2)21(23)14-3-8-17(9-4-14)27(24)18-10-6-16(22)7-11-18/h3-13H,1-2H3 |
InChI Key |
PZUDFZVKVIKKAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)S(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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